molecular formula C9H9ClFNO B13037332 3-Chloro-5-cyclobutoxy-2-fluoropyridine

3-Chloro-5-cyclobutoxy-2-fluoropyridine

Cat. No.: B13037332
M. Wt: 201.62 g/mol
InChI Key: NPCFYKMRQUJSER-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclobutoxy-2-fluoropyridine is a multifunctional heteroaromatic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates three distinct reactive sites—chloro, fluoro, and cyclobutoxy substituents—on a pyridine core, enabling it to serve as a versatile intermediate for the synthesis of complex molecules. Its primary research value lies in its application in late-stage functionalization (LSF), where it is used to efficiently create structure-activity relationships (SAR) for drug candidate optimization without the need for de novo synthesis . The electron-deficient nature of the pyridine ring makes it a suitable substrate for transition-metal-free cross-couplings, such as silylboronate-mediated defluorinative amination, allowing for chemoselective bond formation at the C-F bond while preserving other halogens like C-Cl for subsequent derivatization . The cyclobutoxy group can act as a valuable spacer, influencing the compound's conformation and physicochemical properties. As a common motif in pharmaceuticals, similar substituted pyridines are frequently utilized in the development of bioactive molecules, including inhibitors of viral proteases and other therapeutic targets . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-chloro-5-cyclobutyloxy-2-fluoropyridine

InChI

InChI=1S/C9H9ClFNO/c10-8-4-7(5-12-9(8)11)13-6-2-1-3-6/h4-6H,1-3H2

InChI Key

NPCFYKMRQUJSER-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(N=C2)F)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination of Pyridine Precursors

The key step in preparing 3-chloro-5-cyclobutoxy-2-fluoropyridine is the selective halogenation and fluorination of a pyridine precursor. Several methods have been reported for similar fluoropyridine compounds:

  • Chlorination of substituted pyridines : Chlorination of 3-trifluoromethylpyridine under vapor phase conditions (300–450°C) with chlorine gas in the presence of diluents (e.g., nitrogen, steam, or organic solvents like carbon tetrachloride) has been demonstrated to selectively produce 2-chloro-5-trifluoromethylpyridine with yields up to 62% based on reacted starting material. This approach can be adapted for introducing chlorine at the 3-position of pyridine derivatives.

  • Fluorination via halogen exchange : Fluorination of chlorinated pyridines using fluoride salts such as cesium fluoride and potassium fluoride in polar aprotic solvents (e.g., sulfolane, dimethyl sulfoxide) at elevated temperatures (145–190°C) has been shown to efficiently replace chlorine atoms with fluorine, yielding fluoropyridines with high purity (up to 99.8%) and yields around 90%.

  • Improved Blaz-Schiemann fluorination : Aminopyridines undergo bromination followed by diazotization and fluorination under mild conditions to yield fluoropyridine derivatives. This method allows fluorination at specific positions with reduced side reactions and is suitable for industrial scale.

Installation of the Cyclobutoxy Group

The cyclobutoxy substituent at the 5-position is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or hydroxy) with cyclobutanol or its derivatives under basic or acidic conditions.

  • Etherification reaction : The reaction of 5-hydroxypyridine derivatives with cyclobutanol in the presence of acid catalysts or base-mediated nucleophilic substitution can form the 5-cyclobutoxy substituent. This step requires careful control of temperature and solvent to avoid side reactions and ensure regioselectivity.

  • Use of activated intermediates : Activation of the hydroxy group (e.g., as a tosylate or mesylate) followed by displacement with cyclobutoxide ion can enhance reaction efficiency and yield.

Detailed Preparation Protocol (Hypothetical Consolidation Based on Similar Compounds)

Step Reaction Conditions Reagents Yield (%) Notes
1 Chlorination of 3-trifluoromethylpyridine Vapor phase, 350–425°C, Cl2/N2 mixture 3-trifluoromethylpyridine, Cl2, N2, CCl4 ~62% (based on reacted) Selective chlorination at 3-position
2 Fluorination of 3-chloro-5-substituted pyridine 145–190°C, 17–19 h, sulfolane/DMSO CsF, KF mixture ~90% Halogen exchange to introduce fluorine
3 Etherification to introduce cyclobutoxy group Reflux or mild heating, acid/base catalysis Cyclobutanol, base/acid catalyst Variable (typically 70–85%) Nucleophilic substitution or activation required

Research Findings and Analysis

  • The high yield and purity of fluorinated pyridines via halogen exchange fluorination using cesium and potassium fluoride mixtures indicate this is a robust method for introducing fluorine in the target compound.

  • Vapor phase chlorination provides selective chlorination on the pyridine ring, essential for positioning the chlorine atom at the 3-position, which is critical for subsequent substitution steps.

  • The improved Blaz-Schiemann method allows fluorination under milder conditions, reducing side reactions and improving scalability for industrial production of fluoropyridines, which could be adapted for this compound.

  • Etherification to install the cyclobutoxy group requires careful control of reaction conditions to avoid competing side reactions and ensure regioselectivity. Activated intermediates or catalysts can improve yields and reaction rates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Vapor phase chlorination 3-trifluoromethylpyridine Cl2, N2, CCl4 300–450°C High regioselectivity for chloro substitution High temperature, specialized equipment
Halogen exchange fluorination 2,3,5-trichloropyridine derivatives CsF, KF, sulfolane/DMSO 145–190°C, prolonged heating High yield and purity, industrial scalability Requires handling of fluoride salts
Improved Blaz-Schiemann fluorination Aminopyridines Bromination agents, fluorinating agents Mild temperature, controlled steps Mild conditions, fewer side reactions Multi-step process, requires diazotization
Etherification for cyclobutoxy group 5-hydroxypyridine derivatives Cyclobutanol, acid/base catalyst Reflux or mild heating Direct introduction of cyclobutoxy group Possible side reactions, moderate yield

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclobutoxy-2-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the substituents, leading to partially or fully reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce N-oxide derivatives .

Scientific Research Applications

3-Chloro-5-cyclobutoxy-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutoxy-2-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro substituent can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the chloro and cyclobutoxy groups can modulate the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Comparison with Similar Compounds

Substituent Effects: Cyclic Ethers vs. Alkyl Groups

  • 3-Chloro-2-fluoro-5-methylpyridine (CAS 1031929-23-3) :
    • Substituents : Methyl group at position 5 instead of cyclobutoxy.
    • Key Differences :
  • Steric Effects : The methyl group is less bulky than cyclobutoxy, reducing steric hindrance in reactions or binding interactions.
  • Applications : Methyl-substituted analogs are often used as intermediates in drug synthesis due to their simplicity and lower synthetic complexity .

  • 3-Chloro-2-(cyclopentyloxy)pyridine :

    • Substituents : Cyclopentyloxy group (-O-cyclopentyl) at position 2.
    • Key Differences :
  • Lipophilicity : The larger cyclopentane ring increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Reactivity : The five-membered ring may hinder nucleophilic attack at adjacent positions compared to cyclobutoxy .

Halogen and Functional Group Variations

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8) :
    • Substituents : Trifluoromethyl (-CF₃) at position 5.
    • Key Differences :
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, deactivating the pyridine ring and directing reactions to specific positions.
  • Applications : Widely used in agrochemicals for its resistance to degradation .

  • 5-Bromo-3-chloro-2-fluoropyridine (CAS 38185-56-7) :

    • Substituents : Bromine at position 5.
    • Key Differences :
  • Reactivity : Bromine’s larger atomic size facilitates nucleophilic aromatic substitution (SNAr) reactions compared to chlorine or fluorine.
  • Interactions : Bromine participates in stronger halogen bonding, useful in crystal engineering or inhibitor design .

Functionalized Pyridine Derivatives

  • 2-Chloro-5-fluoro-pyridine-3-carbaldehyde (CAS 851484-95-2) :
    • Substituents : Aldehyde (-CHO) at position 3.
    • Key Differences :
  • Reactivity : The aldehyde group enables condensation reactions, making it a versatile intermediate for synthesizing heterocycles or Schiff bases.
  • Electronic Effects : The electron-withdrawing -CHO group deactivates the ring, contrasting with the electron-donating cyclobutoxy group .

Biological Activity

3-Chloro-5-cyclobutoxy-2-fluoropyridine is a synthetic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure

The compound features a pyridine ring substituted with a chlorine atom at the 3-position, a cyclobutoxy group at the 5-position, and a fluorine atom at the 2-position. This unique arrangement of substituents contributes to its biological properties.

Synthesis

Synthesis of this compound can be achieved through various methods, including:

  • Chlorination : Chlorination of 5-cyclobutoxy-2-fluoropyridine using thionyl chloride or phosphorus oxychloride.
  • Nucleophilic Substitution : Reaction of a suitable pyridine precursor with cyclobutanol in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate pathways involving G protein-coupled receptors (GPCRs), particularly GPR120, which is implicated in metabolic regulation and insulin sensitivity .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidiabetic Effects : It has been shown to promote GLP-1 secretion, which can enhance insulin secretion and improve blood glucose levels in diabetic models .
  • Anti-inflammatory Activity : The compound may reduce inflammation by modulating adipocyte function and suppressing lipolysis, thereby impacting insulin resistance .
  • Potential Antimicrobial Activity : Preliminary studies suggest that similar pyridine derivatives possess antimicrobial properties, warranting further investigation into this aspect for this compound.

Case Studies

  • GLP-1 Secretion Enhancement : A study demonstrated that ligands similar to this compound can enhance GLP-1 secretion from gastrointestinal cell lines, indicating potential use in treating type II diabetes .
  • Obesity Models : In GPR120 knockout mice, the administration of compounds targeting this receptor led to significant changes in body weight and glucose metabolism, suggesting that this compound may have similar effects through its action on GPR120 .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
GLP-1 SecretionPromotes secretion in gastrointestinal cell lines
Anti-inflammatorySuppresses lipolysis and improves insulin sensitivity
AntimicrobialPotential activity noted in related compounds

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